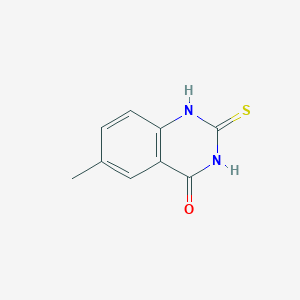

6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

描述

属性

IUPAC Name |

6-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJOIVAFYDFKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509352 | |

| Record name | 6-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49681-94-9 | |

| Record name | 6-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of Ethyl Acetoacetate and Thiourea

A notable synthetic method involves the condensation of ethyl acetoacetate with thiourea in the presence of sodium methylate under reflux in absolute methanol. This reaction yields the 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold, which is structurally related to quinazolinones and can be further modified to obtain the target compound.

| Reagents/Conditions | Description |

|---|---|

| Ethyl acetoacetate | 1 equivalent |

| Thiourea | 2.5 equivalents |

| Sodium methylate | 2.6–2.8 equivalents |

| Solvent | Absolute methanol |

| Temperature | Reflux |

| Reaction time | Several hours (not specified) |

This method provides a high yield of the thioxo dihydropyrimidinone intermediate, which can be alkylated or further cyclized to quinazolinone derivatives.

Multi-Step Synthesis from 4-Methoxyaniline (Analogous to Quinazolinone Synthesis)

Although this example is for a 3-substituted derivative, the methodology is adaptable to 6-methyl derivatives:

- Step 1: 4-Methoxyaniline is treated with carbon disulfide and aqueous sodium hydroxide in DMSO to form sodium 4-methoxyphenylcarbamodithioate.

- Step 2: Methylation with dimethyl sulfate yields methyl 4-methoxyphenylcarbamodithioate.

- Step 3: Reaction with methyl anthranilate in ethanol and potassium carbonate forms methyl 2-(3-(4-methoxyphenyl)thioureido)benzoate.

- Step 4: Basic hydrolysis of the intermediate yields the dihydroquinazolinone core with the thioxo group.

This process is characterized by the following key spectral confirmations: IR peaks at 3187.6 cm⁻¹ (NH), 1706.6 cm⁻¹ (C=O), and 1224.9 cm⁻¹ (C=S), and ^1H-NMR signals consistent with the quinazolinone framework.

Advanced Synthetic Techniques: Palladium-Catalyzed Cross-Coupling

Recent advances include the use of copper-mediated palladium-catalyzed cross-coupling reactions to functionalize 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This method allows for the preparation of N(3)-unsubstituted 2-(het)arylquinazolin-4(3H)-ones from the corresponding thioxo derivatives:

- Key features:

- Use of CuBr·Me2S or CuMeSal as promoters.

- Reactions with arylboronic acids or (het)aryl stannanes.

- Conditions include refluxing THF and palladium catalysts such as Pd(PPh3)4.

- Enables selective alkylation and arylation at the sulfur atom or quinazolinone ring.

This approach provides a versatile platform for the synthesis and further functionalization of this compound derivatives, facilitating access to diverse biologically active molecules.

Summary Table of Preparation Methods

Research Findings and Analysis

- The condensation of ethyl acetoacetate with thiourea under basic conditions is a straightforward and efficient route to obtain the thioxo-dihydropyrimidinone scaffold, which can be adapted for quinazolinone synthesis.

- Multi-step syntheses from substituted anilines allow for functional group diversity and structural confirmation by spectroscopic methods.

- The palladium-catalyzed cross-coupling methodology represents a modern, versatile approach that enables the direct modification of the quinazolinone core, expanding the chemical space accessible for drug discovery.

- Spectroscopic data (IR, NMR) and crystallographic analysis confirm the successful formation of the target compound and its derivatives, ensuring structural integrity and purity.

- Alkylation reactions typically afford monosubstituted S-alkyl derivatives, which can be further manipulated for pharmacological screening.

化学反应分析

Alkylation and S-Functionalization

The thioxo group undergoes alkylation to form thioether derivatives, a critical step for modifying bioactivity or enabling further functionalization.

Reaction Example :

6-Methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one reacts with methyl iodide in dry acetone containing K₂CO₃ under reflux to yield 3-amino-2-(methylthio)quinazolin-4(3H)-one .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide, K₂CO₃, reflux | 3-Amino-2-(methylthio)quinazolin-4(3H)-one | 75% |

Alkylation with benzyl bromide in dioxane/NaH selectively produces S-benzylated derivatives .

Cross-Coupling Reactions

The thioxo group participates in copper-mediated palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Protocol :

-

Substrates : (Het)arylstannanes or (het)arylboronic acids

-

Catalysts : Pd(PPh₃)₄ with CuBr·Me₂S or CuMeSal

| Substrate | Promoter | Product | Yield | Reference |

|---|---|---|---|---|

| Arylstannanes | CuBr·Me₂S | 2-Arylquinazolin-4(3H)-ones | 65–85% | |

| Arylboronic acids | CuMeSal | 2-Arylbenzothieno[3,2-d]pyrimidin-4(3H)-ones | 70–90% |

This method enables the synthesis of N(3)-unsubstituted derivatives, expanding access to bioactive analogs .

Oxidation and Conversion to Quinazoline-2,4-diones

Treatment with sodamide (NaNH₂) in anhydrous THF converts the thioxo group to a carbonyl, yielding quinazoline-2,4(1H,3H)-diones .

Example :

this compound → 6-Methyl-3-phenylquinazoline-2,4(1H,3H)-dione

| Reagent | Conditions | Yield | Crystallographic Data | Reference |

|---|---|---|---|---|

| NaNH₂ | THF, rt, 6 hours | 82% | Triclinic P-1, a = 7.8495 Å, Z = 4, R = 0.059 |

This transformation is pivotal for generating analogs with enhanced pharmacokinetic properties .

Hydrazinolysis and Cyclization

The thioxo group reacts with hydrazine to form hydrazine intermediates, which cyclize into tricyclic derivatives.

Reaction Pathway :

-

Hydrazine in refluxing ethanol → Hydrazine intermediate

-

Cyclocondensation with CS₂/pyridine → 1,2,4-Triazoloquinazolinone

| Step | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Ethanol, reflux | Hydrazine intermediate | 90% | |

| Cyclocondensation | CS₂, pyridine, 60°C, 4 hours | 1,2,4-Triazoloquinazolinone | 78% |

Biological Activity Implications

Modifications to the thioxo group significantly impact bioactivity:

-

Methylation : Converting C=S to C-SMe abolishes Polo-like kinase 1 (PLK1) inhibitory activity .

-

Oxidation : Dione derivatives exhibit altered binding affinities for carbonic anhydrase isoforms .

| Modification | Biological Effect | Reference |

|---|---|---|

| S-Alkylation | Loss of PLK1 inhibition | |

| Conversion to dione | Enhanced interaction with carbonic anhydrase IX/XII |

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivities due to substituent effects:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 2-Thioxoquinazolin-4(3H)-one | No methyl group at position 6 | Higher electrophilicity at C2 |

| 6-Bromo-3-methyl-2-thioxoquinazolin-4(1H)-one | Bromine at position 6 | Increased lipophilicity and cross-coupling yields |

科学研究应用

Anticancer Activity

Research indicates that 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one serves as a scaffold for developing novel anticancer agents. Its derivatives have shown significant biological activities against various cancer cell lines, including HeLa and L363 cells. For instance, structure-activity relationship (SAR) studies have identified modifications that enhance its potency against Polo-like kinase 1 (Plk1), a target implicated in cancer cell proliferation .

Table 1: Anticancer Activity of Derivatives

| Compound Name | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Plk1 | 4.4 | Effective in inducing mitotic block |

| Compound B | Plk1 | 10.0 | Modified for increased cell permeability |

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Studies have reported that derivatives of this compound exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture. Research has indicated that derivatives can act as effective pesticides or fungicides due to their ability to inhibit specific biological pathways in pests and pathogens .

Table 2: Agricultural Efficacy of Derivatives

| Compound Name | Application Type | Efficacy (%) | Target Organism |

|---|---|---|---|

| Compound C | Fungicide | 85 | Fungal pathogen X |

| Compound D | Insecticide | 75 | Insect species Y |

Case Study 1: Development of Anticancer Agents

A study focused on synthesizing a series of derivatives based on the quinazolinone scaffold. The results demonstrated that certain substitutions at the 3-position significantly enhanced anticancer activity against Plk1, leading to the identification of promising leads for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a library of derivatives was screened for antimicrobial activity against common pathogens. The results indicated that several compounds exhibited potent activity, suggesting their potential as new therapeutic agents in combating resistant strains of bacteria .

作用机制

The mechanism of action of 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The pathways involved can include:

Enzyme inhibition: Binding to the active site of enzymes, preventing their normal function.

DNA interaction: Intercalating into DNA strands, disrupting replication and transcription processes.

相似化合物的比较

Structural Analogues

Quinazolinone derivatives vary in substituents, oxidation states, and ring saturation, leading to differences in biological activity and physicochemical properties. Key analogues include:

Key Structural Insights :

- Thioxo vs. Oxo Groups : The thioxo group in 6-methyl-2-thioxo derivatives enhances metal-binding capacity (e.g., Au(III) complexes) compared to oxo analogues, which lack sulfur’s soft Lewis basicity .

- Position 3 Substitutions : Aryl or alkyl groups at position 3 (e.g., 3-phenyl or 3-allyl) improve lipophilicity and target affinity, crucial for anticancer activity .

- Ring Saturation: Dihydroquinazolinones (e.g., the target compound) show greater flexibility than fully unsaturated quinazolin-4(3H)-ones, influencing conformational interactions with biological targets .

Activity Trends :

- Antimicrobial vs. Antioxidant : Thioxo-containing compounds (e.g., the target) are more effective in metal-mediated antimicrobial applications, while oxo or hydroxyl-substituted derivatives excel in antioxidant roles .

- Enzyme Inhibition: Bulky substituents (e.g., benzyl or morpholinoethyl) at position 3 enhance cholinesterase or kinase inhibition by improving hydrophobic interactions .

Physicochemical Properties

- Solubility : The methyl group at position 6 in the target compound improves solubility in polar solvents (e.g., DMF) compared to benzo-fused analogues .

- Crystallinity : Fluorophenyl or methoxyphenyl substituents at position 3 induce dense crystal packing, enhancing thermal stability .

- NMR Shifts : Thioxo groups cause downfield shifts in ¹³C NMR (170–175 ppm), distinguishing them from oxo analogues (160–165 ppm) .

生物活性

6-Methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is part of the quinazolinone family, which has garnered attention for its diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. This compound's structure allows for various substitutions that can significantly influence its pharmacological profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with isothiocyanates or thioamides. The resulting compound features a thioxo group at position 2 and a methyl group at position 6, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- MCF-7 and HCT-116 Cell Lines : Compounds derived from this scaffold were evaluated for their cytotoxic potential. Results indicated that certain derivatives displayed IC50 values as low as 24.99 μM against HCT-116 cells after 72 hours of exposure, suggesting potent anticancer activity .

The anticancer effects are attributed to the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptosis pathways. This is evidenced by the upregulation of initiator caspases (caspase-8 and -9) and executioner caspase-3, alongside cell cycle arrest in different phases depending on the specific derivative tested .

Antioxidant Activity

This compound derivatives have also been assessed for their antioxidant properties. The introduction of various substituents has been shown to enhance radical scavenging activities significantly. For instance:

| Compound | Antioxidant Activity (IC50 µM) |

|---|---|

| 3a | 294.32 ± 8.41 |

| 3f | 383.5 ± 8.99 |

These compounds demonstrated improved antiradical efficiency compared to standard antioxidants like quercetin .

Enzyme Inhibition

Furthermore, these compounds have been investigated for their ability to inhibit key enzymes involved in metabolic disorders:

- α-Amylase and α-Glucosidase Inhibition : Certain derivatives showed promising inhibitory activity against these enzymes, indicating potential applications in managing diabetes .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological assays:

- Cytotoxicity Assessment : A study evaluated multiple derivatives against LoVo and HCT-116 cell lines, revealing that modifications at the 3-position significantly affected cytotoxic potency. The most active compounds exhibited IC50 values indicating strong anticancer properties .

- Apoptotic Pathway Activation : Research indicated that treatment with certain derivatives led to significant changes in apoptosis-related protein expression, confirming their role in inducing cancer cell death through apoptosis .

常见问题

Q. What are the standard synthetic protocols for 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via cyclocondensation reactions. For example:

- Dithiocarbamate-anthranilic acid route : React anthranilic acid with dithiocarbamates under reflux in ethanol to form the dihydroquinazolinone core .

- Aldehyde-mediated synthesis : Use substituted benzaldehydes (e.g., electron-donating or -withdrawing groups) with methyl thioacetate and isatoic anhydride in ethanol (optimal solvent) to achieve yields >85% .

- Hydrogenation approach : React 4-chlorobenzaldehyde with methyl thioacetate followed by hydrogenation to introduce substituents .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- IR spectroscopy : Key peaks include C=O (1660–1680 cm⁻¹), C=S (1250–1300 cm⁻¹), and N–H stretches (3100–3300 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ shows aromatic protons (δ 6.9–8.5 ppm), NH protons (δ 9.5–15.1 ppm), and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms the carbonyl (δ 169–172 ppm) and thiocarbonyl (δ 190–200 ppm) .

- UV/Vis : Absorption bands at 250–280 nm (π→π* transitions) and 300–320 nm (n→π*) .

Q. What are the common structural motifs observed in dihydroquinazolinone derivatives?

- Methodological Answer : X-ray crystallography reveals a bicyclic core with a planar quinazolinone ring and a puckered dihydrothiazine ring. Substituents at C3 and C6 (e.g., methyl, phenyl) influence planarity and intermolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of substituted derivatives?

- Methodological Answer :

- Solvent screening : Ethanol enhances yields (e.g., 95% for 3k in EtOH vs. 60% in H₂O) due to polarity and solubility .

- Catalysts : MgFe₂O₄@SiO₂ nanoparticles improve efficiency (e.g., 92% yield for 4l) via Lewis acid activation .

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) accelerate cyclization, while bulky groups require longer reaction times .

Q. What computational or experimental approaches are used to analyze substituent effects on biological activity?

- Methodological Answer :

- Molecular docking : Predict binding affinities to target enzymes (e.g., Leishmania donovani dihydrofolate reductase) by modeling interactions between C3-phenyl groups and hydrophobic pockets .

- SAR studies : Compare anti-leishmanial IC₅₀ values; derivatives with electron-deficient aryl groups at C3 show 3–5× higher activity than methyl-substituted analogs .

Q. How do crystallographic studies inform the conformational stability of the dihydroquinazolinone core?

- Methodological Answer : Single-crystal X-ray data (100 K) confirm bond lengths (C=O: 1.22 Å, C–S: 1.68 Å) and angles (N–C–S: 120°), stabilizing the bicyclic system. Methyl groups at C6 reduce ring puckering, enhancing thermal stability .

Q. What strategies are employed to resolve contradictory data in biological activity across different derivatives?

- Methodological Answer :

- Assay standardization : Use identical parasite strains (e.g., L. donovani AG83) and incubation times (72 hours) to minimize variability .

- Purity validation : HPLC (>95% purity) and mass spectrometry (e.g., m/z 290 [M]+ for 4l) ensure compound integrity .

- Control experiments : Compare with reference drugs (e.g., amphotericin B) under identical conditions to validate potency trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。